molecular formula C13H15NO4 B8646050 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione

1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione

Cat. No.: B8646050
M. Wt: 249.26 g/mol
InChI Key: LLBQJKXYBGTMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-dimethoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15NO4/c1-17-10-4-3-9(11(7-10)18-2)8-14-12(15)5-6-13(14)16/h3-4,7H,5-6,8H2,1-2H3

InChI Key

LLBQJKXYBGTMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)CCC2=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,4-dimethoxybenzyl-alcohol (4.3 g, 25.6 mmol) and pyrrolidine-2,5-dione (succinimide, 1.2 g, 12.2 mmol) dissolved in tetrahydrofuran (25 ml) and dichloromethane (25 ml) was added triphenyphosphine (6.4 g, 24.4 mmol). After cooling to 0° C., diethylazidodicarboxylate (DEAD, 4.25 g, 24.4 mmol) was added dropwise to the reaction mixture. The reaction mixture was then allowed to warm to room temperature and kept at room temperature with stirring overnight. Following concentration in vacuo, 100 ml of a (1:1)hexane/ether solution was added and this mixture was stored at 0° C. overnight. The resulting solid precipitate was filtered off and the filtrate was concentrated in vacuo. The resulting residue was purified by silica gel chromatography (3/1—ethyl acetate/hexane) to afford 1-(2,4-dimethoxy-benzyl)-pyrrolidine-2,5-dione 299 (1.4 g, 5.6 mmol, 46%). 1H NMR (CDCl3) δ 7.07 (d, 1H), 6.38 (m, 2H), 4.60 (s, 2H), 3.76 (s, 3H), 2.62 (s, 4H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethylazidodicarboxylate
Quantity
4.25 g
Type
reactant
Reaction Step Three

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